6-Fluorochromone-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated compounds often involves multi-step reactions with careful selection of reagents to introduce the fluorine atom at the desired position. For instance, the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate of an antihypertensive agent, involves esterification, rearrangement, acylation, cyclization, hydrolysis, and hydrogenation steps . Similarly, the synthesis of 6-fluoroindan-1-carboxylic acid from 3-fluorobenzaldehyde includes six steps, demonstrating the complexity of synthesizing fluorinated compounds .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized using techniques such as NMR spectroscopy and X-ray crystallography. For example, the molecular structure of a 6-fluoro-7-chloro-4-oxo-4H-chromene precursor was determined using these methods, providing detailed information about the arrangement of atoms and the presence of specific functional groups .
Chemical Reactions Analysis
Fluorinated compounds can participate in various chemical reactions, often due to the unique reactivity of the fluorine atom. For instance, 2,6-dicarboxypyridinium fluorochromate has been used as a reagent for the oxidative deprotection of oximes, phenylhydrazones, and semicarbazones to their corresponding carbonyl compounds . This highlights the potential of fluorinated compounds to act as reagents in organic synthesis.
Physical and Chemical Properties Analysis
The introduction of a fluorine atom into a molecule can significantly alter its physical and chemical properties. For example, fluorination of salicylic acid to produce 6-fluorosalicylic acid affects the pKa in solution, viscosity, polarity, and molecular conformation . These changes can influence the bioactivity and macroscopic properties of the compound.
Relevant Case Studies
Case studies involving fluorinated compounds often focus on their biological activity and potential applications. For instance, pyridonecarboxylic acids with a fluorine atom have shown promising antibacterial activity, leading to further biological studies . Additionally, the analgesic activity of 6-fluoroindan-1-carboxylic acid was assessed in vivo, indicating potential therapeutic applications .
Scientific Research Applications
Synthesis and Chemical Properties
6-Fluoro-4-chromanone-2-carboxylic acid and 6-fluorochroman-2-carboxylic acid were synthesized from p-fluorophenol, revealing the potential for producing optically active compounds through salt formation with optical active amines (Yang et al., 2005).
Development of Multitarget-Directed Ligands
An optimized synthetic route for chromone-2-carboxylic acids, including 6-bromochromone-2-carboxylic acid, was developed. This process is significant for creating diverse and purity-controlled chromone-based libraries, aiding in the discovery of multitarget-directed ligands (Cagide et al., 2019).
Biodegradation and Environmental Impacts
Studies on fluorotelomer sulfonates, related to 6-fluorochromone-2-carboxylic acid derivatives, indicate their degradability under various advanced oxidation processes. This research is essential for understanding the environmental impact and potential remediation strategies for fluorotelomer-related compounds (Yang et al., 2014).
Antibacterial Activity Research
6-Fluorochroman-2-carboxylic acid derivatives have been studied for their antibacterial activity. Although some compounds showed promising results against specific bacterial strains, their overall biological activity in other potential therapeutic areas was less significant (Kumar et al., 2006).
Fluorescent Labeling in Analytical Chemistry
Research on the use of 2-bromoacetyl-6-methoxynaphthalene, a related compound, as a fluorescent labeling reagent demonstrates the potential utility of fluorochromone derivatives in analytical applications, particularly in high-performance liquid chromatography (HPLC) (Gatti et al., 1992).
Nanotechnology and Material Science
In nanotechnology, fluorochromone derivatives like 6-aminohexanoic acid-functionalized SWNTs exhibit controllable water solubility over a wide pH range. Such research highlights the role of these compounds in the development of functionalized carbon nanotubes for various applications (Zeng et al., 2005).
Safety And Hazards
Future Directions
The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process . Therefore, the development of practical enzymatic resolution methods represents significant advantages over those chemical resolution methods . This is the first reported enzymatic resolution technique of FCCAs .
properties
IUPAC Name |
6-fluoro-4-oxochromene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJYDFADRMBXAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399267 | |
Record name | 6-Fluorochromone-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorochromone-2-carboxylic acid | |
CAS RN |
99199-59-4 | |
Record name | 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99199-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluorochromone-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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